molecular formula C33H36O10 B1200786 Bis(helenalinyl)malonate CAS No. 68322-91-8

Bis(helenalinyl)malonate

Cat. No.: B1200786
CAS No.: 68322-91-8
M. Wt: 592.6 g/mol
InChI Key: YTQIEACOYYTJSM-UHFFFAOYSA-N
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Description

Bis(helenalinyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C33H36O10 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Mechanism of Action:
Research indicates that bis(helenalinyl)malonate exhibits significant cytotoxic effects against various cancer cell lines. It primarily inhibits DNA synthesis by targeting key enzymes involved in nucleic acid metabolism. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase and ribonucleotide reductase , leading to reduced levels of deoxyribonucleotides necessary for DNA replication . The inhibition of these enzymes correlates with a decrease in DNA polymerase activity, which further contributes to its anticancer effects.

Case Studies:

  • In studies involving human KB carcinoma cells, this compound demonstrated a marked reduction in DNA synthesis, suggesting its potential as an antineoplastic agent .
  • Another study highlighted its effectiveness against P-388 lymphocytic leukemia cells, where it inhibited both DNA and protein synthesis, underscoring its broad-spectrum anticancer activity .

Protein Synthesis Inhibition

This compound has also been studied for its ability to inhibit protein synthesis. It activates eIF-2 alpha kinase , leading to phosphorylation of eIF-2 alpha, which is crucial for the initiation of protein synthesis . The compound's mechanism differs from that of helenalin, as it shows a delayed onset of action in reticulocyte lysates but ultimately results in effective protein synthesis inhibition.

Potential Therapeutic Applications

Obesity Treatment:
Recent findings suggest that malonate derivatives can induce browning in white adipose tissue, enhancing triglyceride metabolism and potentially serving as a therapeutic approach for obesity . Although this compound's direct role in this application requires further investigation, its structural similarities to malonate suggest potential avenues for research.

Immunomodulatory Effects:
The compound may also possess immunomodulatory properties. In vivo studies have indicated that sesquiterpene lactones can influence immune responses, which could be beneficial in treating conditions characterized by inflammation or immune dysregulation .

Summary Table of Biological Activities

Activity Mechanism References
CytotoxicityInhibition of DNA synthesis ,
Protein synthesis inhibitionActivation of eIF-2 alpha kinase
Induction of adipocyte browningModulation of mitochondrial function
ImmunomodulationPotential influence on immune responses

Properties

CAS No.

68322-91-8

Molecular Formula

C33H36O10

Molecular Weight

592.6 g/mol

IUPAC Name

bis(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) propanedioate

InChI

InChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3

InChI Key

YTQIEACOYYTJSM-UHFFFAOYSA-N

SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2

Synonyms

BHMN
bis(helenalinyl)malonate

Origin of Product

United States

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